molecular formula C8H6ClN3O2 B1532020 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 2090724-58-4

4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid

Cat. No.: B1532020
CAS No.: 2090724-58-4
M. Wt: 211.6 g/mol
InChI Key: XNZPUSUAEHTQFH-UHFFFAOYSA-N
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Description

4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by its unique structure, which includes a pyrazine ring fused with a pyrazole ring, and a carboxylic acid functional group at the 2-position. The presence of a chlorine atom at the 4-position and a methyl group at the 6-position further distinguishes this compound. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves several steps:

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit protein kinases or other enzymes involved in cell signaling pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid can be compared with other similar compounds in the pyrazolo[1,5-a]pyrazine family:

    4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a chlorine atom.

    4-Methyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid: Similar structure but with a methyl group instead of a chlorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-4-3-12-6(7(9)10-4)2-5(11-12)8(13)14/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZPUSUAEHTQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)O)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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